N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The reactions are often carried out in solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd-C, and nucleophiles like OH⁻ and NH₂. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl(phenyl)methanone hydrochloride
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-24-14-17(13-23-24)16-7-5-15(6-8-16)9-10-22-21(25)18-3-2-4-19-20(18)27-12-11-26-19/h2-8,13-14H,9-12H2,1H3,(H,22,25) |
InChI Key |
WPIBACAFHKJXNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=C4C(=CC=C3)OCCO4 |
Origin of Product |
United States |
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